Trimethylphosphine sulfide
Description
Historical Trajectories in Organophosphorus Chemistry
The field of organophosphorus chemistry, which provides the foundation for understanding compounds like trimethylphosphine (B1194731) sulfide (B99878), has a rich history dating back to the 19th century. The first organophosphorus (OP) compounds were described in the early 1800s, but it was in 1848 that the first such compound, triethyl phosphate, was synthesized by Franz Anton Voegeli. researchgate.net A few years later, in 1854, the first OP cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), was synthesized by Philippe de Clermont and Wladimir P. Moshnin. researchgate.netmdpi.com
The journey toward understanding phosphorus-carbon and phosphorus-sulfur bonds continued with significant discoveries. In 1845, Paul Thénard was the first to report the existence of a compound containing carbon, phosphorus, and hydrogen, which included trimethylphosphine. mdpi.com The synthesis of phosphorus pentasulfide, a key reagent in sulfurization reactions, was first carried out by the renowned chemist Jöns Jacob Berzelius in 1843. mdpi.com These early synthetic achievements laid the groundwork for the rapid expansion of organophosphorus chemistry in the 20th century, which saw the development of a vast array of compounds with diverse applications, from pesticides to chemical warfare agents. researchgate.netmdpi.comnih.govworldscientific.com The development of reagents like organolithium compounds and Grignard reagents further expanded the synthetic toolkit, enabling the preparation of tertiary phosphines and their derivatives, including phosphine (B1218219) sulfides. rsc.orgacs.org
Significance of Trimethylphosphine Sulfide in Contemporary Chemical Research
This compound, an organophosphorus compound with the formula (CH₃)₃PS, holds a significant position in modern chemical research due to its unique properties and versatility. ontosight.ai One of its primary roles is as a stable, crystalline solid that serves as a synthetic intermediate. researchgate.net Because trivalent phosphines are often susceptible to oxidation, they can be protected and purified as their more stable phosphine sulfide derivatives, which can later be reduced back to the parent phosphine. researchgate.netoup.com
Beyond its role as a protected precursor, this compound is a valuable reagent and ligand in its own right. It is used in coordination chemistry, forming complexes with various metals, including copper. researchgate.net In organic synthesis, it can act as a sulfuration agent to introduce sulfur into organic molecules. The compound and its derivatives have also found applications in materials science. For instance, phosphine sulfides are used to create bipolar host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs) and as components in molecular junctions where the phosphine sulfide group coordinates to gold surfaces. oup.commdpi.com Its reactivity, which includes oxidation to trimethylphosphine oxide and substitution reactions, makes it a versatile building block for more complex organophosphorus compounds.
Scope and Objectives of Academic Inquiry on this compound
Academic research on this compound and related compounds is driven by several key objectives aimed at expanding the frontiers of chemistry and materials science. uni-muenchen.de A major focus is the development of novel and efficient synthetic methodologies. oup.comscholaris.ca This includes creating versatile routes to produce variously substituted phosphine sulfides, which can then serve as precursors to new functional molecules or trivalent phosphines. oup.com
Another significant area of inquiry is the exploration of the compound's reactivity and its application in catalysis. ontosight.airsc.org Researchers investigate its use as a ligand for transition metal catalysts that mediate important organic transformations, such as C-C bond-forming reactions. rsc.org The development of odorless and more user-friendly thiophosphorus reagents is also a practical goal within this area. researchgate.net
Furthermore, a substantial portion of research is dedicated to the application of phosphine sulfides in materials science. researchgate.netoup.com The objective is to design and synthesize new functional materials, such as those for molecular electronics and advanced light-emitting devices. oup.commdpi.com This involves studying the structure-property relationships to fine-tune characteristics like thermal stability and charge-transporting abilities. mdpi.com Fundamental studies also continue to explore the compound's structural, bonding, and electronic properties through methods like ESR spectroscopy and quantum chemical calculations to better understand its behavior at a molecular level. tue.nl
Data Tables
Table 1: Physicochemical Properties of this compound This interactive table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₉PS | nih.gov |
| Molar Mass | 108.14 g/mol | nih.gov |
| IUPAC Name | trimethyl(sulfanylidene)-λ⁵-phosphane | nih.gov |
| CAS Number | 2404-55-9 | nih.gov |
| Monoisotopic Mass | 108.01625846 Da | nih.gov |
| Topological Polar Surface Area | 1 Ų | nih.gov |
| Heavy Atom Count | 5 | nih.gov |
| Complexity | 55.1 | nih.gov |
Table 2: Properties of Bipolar Host Materials Derived from Triphenylphosphine (B44618) Sulfide for PhOLEDs This table presents research findings on the thermal and photoluminescent properties of several host materials synthesized using a triphenylphosphine sulfide core.
| Compound | Thermal Stability (T_d, °C) | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY, %) | Triplet Energy (E_T, eV) |
| CzPhPS | >350 | 378 | 24 | >3.0 |
| DCzPhPS | >350 | 381 | 20 | >3.0 |
| TCzPhPS | >350 | 380 | 22 | >3.0 |
| Data sourced from a study on phosphine sulfide-based bipolar host materials. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAZNVGJUIWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178784 | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-55-9 | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Trimethylphosphine Sulfide
Direct Sulfurization Approaches for Trimethylphosphine (B1194731) Sulfide (B99878) Formation
Reaction of Trimethylphosphine with Elemental Sulfur
The synthesis of trimethylphosphine sulfide can be achieved through the direct reaction of trimethylphosphine with elemental sulfur. evitachem.com This method is a common route for preparing phosphine (B1218219) sulfides and typically proceeds under mild conditions. wikipedia.org The reaction involves the oxidation of the tertiary phosphine by elemental sulfur, resulting in the formation of this compound, which is often obtained as a white crystalline solid. wikipedia.org
The reaction is generally carried out at room temperature. The enthalpy of this reaction for trimethylphosphine with elemental sulfur (S8) has been determined to be -27.1 ± 0.4 kcal/mol. wikipedia.org This exothermic nature indicates a thermodynamically favorable process. The reaction is considered selective, with the primary product being the corresponding phosphine sulfide. rsc.org
A proposed mechanism for the reaction between a tertiary phosphine, such as triphenylphosphine (B44618), and elemental sulfur (S8) involves an initial nucleophilic attack by the phosphine on the S8 ring. chemicalbook.com This leads to the formation of a zwitterionic intermediate. Subsequently, a cascade of attacks by seven other phosphine molecules occurs, ultimately breaking down the polysulfide chain and forming eight molecules of the phosphine sulfide. chemicalbook.com
Utilization of Black Phosphorus Nanoparticles in Synthesis
An alternative approach for synthesizing this compound involves the use of black phosphorus (BP) nanoparticles as the phosphorus source. cityu.edu.hkchinesechemsoc.org This method presents a one-pot synthesis that can be performed under mild conditions with good isolation yields. cityu.edu.hkchinesechemsoc.orgchinesechemsoc.org In contrast to the traditional methods that often rely on highly reactive and toxic white phosphorus (P4), utilizing BP is considered safer and more environmentally friendly. chinesechemsoc.orgchinesechemsoc.org
In a typical procedure, BP nanoparticles are dispersed in a solvent such as N-methyl-2-pyrrolidone (NMP). cityu.edu.hk The synthesis of this compound is then carried out by adding potassium hydroxide (B78521) (KOH), water, elemental sulfur (S8), and methyl iodide (CH3I) to the BP nanoparticle dispersion. cityu.edu.hk The mixture is heated, for instance at 120°C for 3 hours, to yield this compound. cityu.edu.hkchinesechemsoc.org One reported study achieved a 44% yield using this method. chinesechemsoc.org
Advanced Sulfur Transfer Reagents and Catalytic Protocols
Chalcogenocyanates as Chalcogen Atom Transfer Reagents
Tetrabutylammonium (B224687) chalcogenocyanates, specifically tetrabutylammonium thiocyanate (B1210189) (nBu4NSCN), can serve as effective sulfur transfer reagents for the synthesis of phosphine sulfides. nih.govjst.go.jpresearchgate.net This method provides an alternative to using elemental sulfur. jst.go.jpresearchgate.net The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures, such as 120°C. nih.govjst.go.jp The use of this solvent has been noted as being crucial for the transformation. jst.go.jp
The reaction protocol has been shown to be applicable to various phosphines with good functional group tolerance. jst.go.jp A plausible reaction mechanism suggests that the phosphine first reacts with the 1,2-dichloroethane solvent to form a bisphosphonium salt. jst.go.jp The thiocyanate anion then attacks the cationic phosphorus center, forming a pentacoordinated phosphonium (B103445) intermediate. jst.go.jp Finally, a chloride ion attack on this intermediate leads to the formation of the phosphine sulfide, along with the release of cyanogen (B1215507) chloride, the original phosphine, and ethylene. jst.go.jp
Photochemical Routes to Phosphine Sulfides
Photochemical methods offer another avenue for the synthesis of phosphine sulfides. One such approach involves the reaction of phosphines with sulfur hexafluoride (SF6) under photochemical conditions. rsc.org This reaction selectively produces difluorophosphoranes and phosphine sulfides. rsc.org The initial step is believed to be a charge-transfer excitation of a preformed complex between the phosphine and SF6. rsc.org
Another photochemical process involves the co-oxidation of phosphines and sulfides. acs.org In these systems, irradiation can lead to the formation of reactive intermediates that are capable of transferring an oxygen or sulfur atom to the phosphine. acs.org Additionally, photo-organocatalysis with phosphines can proceed via a pathway where a trivalent phosphine undergoes a photoinduced single-electron transfer (SET). The resulting radical cation can be trapped, leading to a phosphoranyl radical which, through subsequent steps, can result in the formation of a phosphine sulfide as a stable byproduct. rsc.org
Mechanistic Elucidation of this compound Formation Pathways
The formation of this compound from the reaction of trimethylphosphine with a disulfide, such as dimethyl disulfide, has been studied using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net These studies indicate that the reaction proceeds via an SN2-type mechanism where the phosphorus atom of trimethylphosphine acts as the nucleophile, attacking one of the sulfur atoms and cleaving the S-S bond. nih.govresearchgate.net This process is highly endothermic in the gas phase and requires stabilization of the resulting charged products by a solvent. nih.govresearchgate.net
Kinetic studies on the sulfurization of other phosphines, such as triphenylphosphine, with various sulfur transfer reagents have provided further mechanistic insights. For instance, the reaction of phosphines with 3-amino-1,2,4-dithiazole-5-thione (B1224285) involves an initial nucleophilic attack of the phosphorus at a sulfur atom, followed by the decomposition of the resulting phosphonium intermediate. researchgate.net The negative entropy of activation values observed in such studies are consistent with a bimolecular association step leading to the transition state. researchgate.net
Nucleophilic Attack Mechanisms by Phosphines
The formation of phosphine sulfides, such as this compound, is fundamentally driven by the nucleophilic character of the trivalent phosphorus atom in the corresponding phosphine. The general mechanism involves the attack of the phosphorus atom on an electrophilic sulfur source. This process is central to sulfurization reactions, whether the sulfur source is elemental sulfur (S₈), disulfides, or other sulfur-transfer reagents. mdpi.comwikipedia.orgchemicalbook.com
The reaction between a tertiary phosphine (R₃P) and elemental sulfur is a well-established method for preparing phosphine sulfides. wikipedia.org Mechanistically, the reaction is proposed to start with a nucleophilic attack of the phosphine, like triphenylphosphine, on the S₈ ring. mdpi.comchemicalbook.com This initial attack leads to the cleavage of a sulfur-sulfur bond and the formation of a zwitterionic intermediate. mdpi.comchemicalbook.com This first step is often considered the rate-determining step and is dependent on the concentration of both the phosphine and sulfur. mdpi.com Following the initial ring-opening, a cascade of subsequent attacks by other phosphine molecules on the polysulfide chain occurs until all sulfur atoms are consumed, yielding the final phosphine sulfide product. mdpi.comchemicalbook.com
When phosphines react with disulfides, a similar nucleophilic attack mechanism is observed. Studies on the reaction of triphenylphosphine with aryl disulfides suggest a two-step process. The first step involves the nucleophilic attack of the phosphorus atom along the axis of the sulfur-sulfur bond. nih.gov This Sₙ2-type displacement results in the cleavage of the S-S bond, forming a thioalkoxyphosphonium cation and a thiolate anion. nih.govtandfonline.com The subsequent reaction between these ionic intermediates leads to the final products. tandfonline.com
The reactivity of different phosphines in these nucleophilic attacks is influenced by steric and electronic factors. nih.gov For instance, the nucleophilic attack of phosphines on the sulfur atom of 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride) has been studied to understand the sulfurization process. The reaction is initiated by the nucleophilic attack of the phosphorus on the sulfur atom adjacent to the thiocarbonyl group. rsc.orgresearchgate.net Kinetic studies, including the determination of Hammett ρ-values, support this mechanism. rsc.orgresearchgate.net
Role of Intermediates in Sulfurization Reactions
In the reaction with elemental sulfur, the primary intermediate is a zwitterionic polysulfide, specifically an octasulfide resulting from the initial attack on the S₈ ring. mdpi.comchemicalbook.comnih.govresearchgate.net This highly reactive species is quickly attacked by subsequent phosphine molecules. Density Functional Theory (DFT) calculations have been employed to study the complex mechanisms involving these polysulfide intermediates, considering various pathways such as nucleophilic decomposition, unimolecular decomposition, and scrambling reactions. nih.govresearchgate.net For long polysulfide chains, intramolecular cyclization is often the most favorable decomposition route. nih.gov
When phosphines react with disulfides or other sulfur transfer agents, phosphonium ions are key intermediates. nih.govtandfonline.comrsc.orgresearchgate.net For example, the reaction of triphenylphosphine with diphenyl disulfide is proposed to proceed through a phosphonium mercaptide intermediate. tandfonline.com This intermediate can then collapse to form the final products, triphenylphosphine sulfide and diphenyl sulfide. tandfonline.com Similarly, the sulfurization of phosphines using xanthane hydride involves the formation of a phosphonium ion intermediate, which then decomposes to the phosphine sulfide. rsc.orgresearchgate.net The formation of this phosphonium ion is considered the rate-limiting step of the reaction. rsc.orgresearchgate.net
In some systems, pentacoordinated phosphorus intermediates, or phosphoranes, have been proposed. tandfonline.comjst.go.jp For instance, one possible mechanism for the desulfurization of diphenyl disulfide involves the formation of a phosphorane which subsequently undergoes intramolecular collapse. tandfonline.com In other cases, such as the sulfurization using tetrabutylammonium thiocyanate in 1,2-dichloroethane, a pentacoordinated phosphonium intermediate is suggested to be part of the reaction mechanism. jst.go.jp Radical intermediates can also play a role, particularly in desulfurization reactions that are catalytic in phosphine or phosphite (B83602). nih.gov In these radical chain mechanisms, a phosphoranyl radical intermediate is generated, which then undergoes scission to yield the thiophosphate and a carbon-centered radical. nih.gov
The stability and reactivity of these intermediates dictate the efficiency and outcome of the sulfurization reaction. Computational studies have been instrumental in elucidating the energetics and preferred pathways of these complex reactions. nih.govresearchgate.net
Data Tables
Table 1: Kinetic Data for the Sulfurization of Substituted Triphenylphosphines with Xanthane Hydride in Acetonitrile This table presents kinetic parameters for the reaction, indicating the influence of substituents on the reaction rate. The negative Hammett ρ-value suggests that electron-donating groups on the phosphine accelerate the reaction, consistent with a nucleophilic attack mechanism where positive charge builds up on the phosphorus atom in the transition state. The large negative entropy of activation is consistent with a bimolecular association step.
| Parameter | Value | Reference |
| Hammett ρ-value | ~ -1.0 | rsc.org, researchgate.net |
| Entropy of Activation (ΔS≠) | -114 ± 15 J mol-1 K-1 | rsc.org, researchgate.net |
Table 2: Calculated Activation Free Energies for Nucleophilic Attack on S₈ This table shows the activation free energies calculated using Density Functional Theory (DFT) for the initial nucleophilic attack of cyanide and trimethylphosphine on elemental sulfur (S₈). The data illustrates the relative ease of the initial ring-opening step.
| Nucleophile | Activation Free Energy (kcal/mol) | Reference |
| Cyanide (CN⁻) | 13.4 | researchgate.net |
| Trimethylphosphine (PMe₃) | 12.1 | researchgate.net |
Coordination Chemistry and Ligand Science of Trimethylphosphine Sulfide
Metal Complexation Strategies and Structural Characterization
Trimethylphosphine (B1194731) sulfide (B99878) engages in metal complexation primarily through its sulfur atom, acting as a terminal or a bridging ligand. This flexibility gives rise to mononuclear, polynuclear, and polymeric structures.
Mononuclear complexes featuring trimethylphosphine sulfide are well-established, particularly with soft metal ions like copper(I). A landmark example is tris(this compound)copper(I) perchlorate, [Cu(Me₃PS)₃]ClO₄. X-ray diffraction studies revealed that this compound contains monomeric, trigonally-coordinated copper(I) cations. iucr.orgiucr.org This was the first crystallographically characterized instance of a monomeric copper complex exhibiting a trigonal planar geometry. iucr.org
Cobalt(II) also forms mononuclear complexes with this compound, such as those with the general formulas Co(Me₃PS)₄₂ and Co(Me₃PS)₂X₂ (where X = Cl, Br, I). In these complexes, the this compound ligand contributes to a high degree of covalency in the metal-ligand bond.
Table 1: Selected Mononuclear this compound Complexes and Their Structural Features
| Compound Formula | Metal Ion | Coordination Geometry | Key Findings |
|---|---|---|---|
[Cu(Me₃PS)₃]ClO₄ |
Cu(I) | Trigonal Planar | First example of a monomeric Cu(I) complex with this geometry. iucr.org |
[Co(Me₃PS)₄](ClO₄)₂ |
Co(II) | Tetrahedral | Demonstrates high metal-ligand covalency. |
Co(Me₃PS)₂X₂ (X=Cl, Br, I) |
Co(II) | Tetrahedral | Ligand influences electronic properties of the complex. |
The ability of the sulfur atom in this compound to bridge metal centers facilitates the formation of polynuclear clusters and extended coordination polymers.
A notable example of a discrete polynuclear complex is cyclo-tris-μ-(this compound)-tri(chlorocopper(I)), [Cu(Me₃PS)Cl]₃. iucr.org In this trimeric structure, three copper(I) atoms and the sulfur atoms of three bridging this compound ligands form a six-membered ring with alternating Cu and S atoms. iucr.org Each copper atom achieves a trigonal planar coordination, completed by a bond to a chlorine atom. iucr.org Interestingly, the phosphine (B1218219) sulfide ligands act as bridges rather than the chloride ions. iucr.org
Beyond discrete clusters, this compound is a building block for infinite coordination polymers. The reaction of copper(I) thiocyanate (B1210189) with this compound yields the one-dimensional polymer [Cu(NCS)(C₃H₉PS)]ₙ. iucr.orgnih.gov In this structure, infinite –Cu–SCN–Cu– chains are formed, with each copper atom also coordinated to a terminal this compound molecule via a Cu–S bond. iucr.orgnih.gov The polymer features two independent chains that are linked into a ribbon arrangement by long-range Cu–S interactions, demonstrating a complex supramolecular architecture. iucr.orgiucr.org
Table 2: Examples of Polynuclear and Polymeric this compound Complexes
| Compound Formula | Type | Structural Description |
|---|---|---|
[Cu(Me₃PS)Cl]₃ |
Trinuclear Cluster | Six-membered ring of alternating Cu and S atoms; trigonal planar Cu(I). iucr.org |
[Cu(NCS)(C₃H₉PS)]ₙ |
1D Coordination Polymer | Infinite –Cu–SCN–Cu– chains linked by terminal Me₃PS ligands, forming a ribbon-like structure. iucr.orgnih.gov |
Ligand Electronic and Steric Parameters in Coordination
The coordination behavior of this compound is governed by a combination of its electronic and steric characteristics, which in turn dictate the geometry and reactivity of the resulting metal complexes.
As a ligand, this compound is a soft donor, preferring to bind with soft Lewis acidic metal centers like Cu(I). This property was leveraged in studies assessing the electrophilicity of bismuth(III) complexes, where this compound was used as a soft probe base. chemrxiv.org
The steric bulk of the three methyl groups influences the number of ligands that can coordinate to a metal center and the resulting geometry. In [Cu(Me₃PS)₃]ClO₄, the ligand enforces a trigonal planar geometry. iucr.org In the coordination polymer [Cu(NCS)(C₃H₉PS)]ₙ, the copper centers adopt a variety of geometries, including distorted trigonal-planar and distorted tetrahedral, with S–Cu–N angles opened to as wide as 137.01(15)°. iucr.orgnih.gov This distortion highlights the interplay between the steric demands of the ligand and the structural constraints of the polymer backbone. nih.gov The use of related phosphine sulfide ligands in more complex chelators has been shown to stabilize the free ligand against oxidation while maintaining a strong coordinating ability for Cu(I). nih.gov
Various spectroscopic techniques have been instrumental in elucidating the nature of the metal-ligand bond in this compound complexes. Infrared (IR) and Raman spectroscopy have been used to probe the structure and bonding in copper(I) halide and pseudohalide complexes. researchgate.net These vibrational studies helped to confirm that related trimethylarsine (B50810) sulfide complexes were likely isostructural with their this compound counterparts. researchgate.net
Nuclear Quadrupole Resonance (NQR) spectroscopy has also provided deep insights into the electronic environment of the metal nucleus. Studies on ⁶³Cu and ⁶⁵Cu in complexes such as [Cu(Me₃PS)₃]ClO₄ and [Cu(Me₃PS)Cl]₃ have been explained by a bonding scheme that involves 3d-4s orbital mixing on the copper atom, highlighting the covalent nature of the Cu-S bond. researchgate.net In cobalt(II) complexes, electronic spectroscopy reveals the high degree of metal-ligand covalency imparted by thioxo-ligands like this compound. acs.org
Supramolecular Assembly and Material Fabrication
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. diva-portal.org The directional bonding capabilities of this compound make it a useful component in the self-assembly of complex architectures and the fabrication of new materials.
The formation of the discrete trinuclear cluster [Cu(Me₃PS)Cl]₃ is a prime example of self-assembly, where three units of CuCl and three units of Me₃PS organize into a specific, stable ring structure. iucr.org Similarly, the synthesis of the coordination polymer [Cu(NCS)(C₃H₉PS)]ₙ demonstrates the fabrication of a one-dimensional material from molecular precursors. iucr.orgnih.gov The structure consists of covalently linked chains which are then organized into ribbons via weaker, long-range Cu-S interactions, a hallmark of supramolecular design. iucr.orgiucr.org While there are no strong intermolecular forces between the polymer ribbons, their formation is a clear example of programmed assembly leading to a specific material architecture. iucr.orgiucr.org
Self-Assembly Processes Involving Phosphine Sulfide Ligands
The molecular architecture of this compound, with its distinct phosphorus-sulfur bond, lends itself to fascinating self-assembly processes, driving the spontaneous organization of molecules into ordered supramolecular structures. These processes are governed by a variety of non-covalent interactions, including coordination bonds and chalcogen bonds.
One notable example is the formation of polymeric coordination structures. When this compound reacts with copper(I) thiocyanate, it does not form discrete trimers as seen with its chloride analog. Instead, it crystallizes into a one-dimensional polymer. iucr.org In this structure, thiocyanate ions bridge the copper(I) atoms, creating infinite –Cu–SCN–Cu– chains. iucr.org Each copper atom is also coordinated to a this compound molecule through a Cu-S bond, demonstrating the ligand's role in directing the assembly of the polymer chain. iucr.org
Phosphine sulfide ligands are also instrumental in the controlled synthesis of metal nanoclusters. oup.comsciopen.com The synthesis of these atomically precise nanomaterials often relies on a bottom-up approach where ligands direct the assembly of metal atoms. sciopen.commdpi.com In the synthesis of transition metal phosphides, for instance, metal precursors react with organophosphorus sources like this compound at high temperatures. researchgate.net This process involves the formation of metal-phosphine complexes that subsequently transform into well-defined metal phosphide (B1233454) nanoclusters. researchgate.net The nature of the phosphine ligand, including its steric and electronic properties, is crucial in stabilizing the cluster and guiding its growth and final structure. researchgate.netcatalysis.blog
Furthermore, the sulfur atom in phosphine sulfides can participate in chalcogen bonding, a non-covalent interaction similar to hydrogen or halogen bonding. Experimental evidence from cryospectroscopic studies has shown the formation of P⋯S chalcogen bonded complexes between Lewis bases like trimethylphosphine and sulfur-containing molecules. rsc.org This directional interaction contributes to the stability and structural organization of the resulting supramolecular assemblies. rsc.org The ability of trimethylphosphine-stabilized ions to assemble around a central halide ion to form discrete, square-planar complexes further highlights the role of these ligands in halide-templated synthesis, where electrostatic interactions and other non-covalent forces guide the self-assembly process. researchgate.net
Integration into Advanced Materials (e.g., Organic Light-Emitting Diodes)
The unique electronic properties of phosphine sulfides, including this compound derivatives, have made them valuable components in the development of advanced materials, most notably in organic light-emitting diodes (OLEDs). beilstein-journals.org Specifically, they have carved out a niche as highly effective host materials for phosphorescent OLEDs (PhOLEDs), particularly for emitting blue light. nih.gov
In a PhOLED, a host material comprises the majority of the emissive layer and serves to dissolve and separate the phosphorescent emitter molecules, facilitate charge transport (both holes and electrons), and confine the excitons (electron-hole pairs) to the emitter molecules for efficient light production. Phosphine sulfide derivatives have been successfully developed as bipolar host materials, meaning they can transport both electrons and holes effectively. nih.gov This balanced charge transport is critical for ensuring that electron-hole recombination occurs within the emissive layer, maximizing device efficiency. nih.gov
The effectiveness of phosphine sulfide-based hosts stems from their molecular structure. The triphenylphosphine (B44618) sulfide group, for example, is electron-withdrawing, while other parts of the molecule, such as carbazole (B46965) units, are electron-donating. nih.gov This separation of functions within a single molecule leads to a high triplet energy (ET), which is a crucial requirement for blue PhOLED hosts. nih.gov A high triplet energy level in the host material prevents the energy of the blue emitter's triplet excitons from being non-radiatively lost to the host, thereby ensuring high efficiency. Research has demonstrated phosphine sulfide hosts with triplet energies exceeding 3.0 eV, making them suitable for hosting blue emitters. nih.gov
The integration of these materials has led to high-performance devices. Blue PhOLEDs utilizing phosphine sulfide-based hosts have achieved remarkable efficiencies. For example, devices hosted by a carbazole-functionalized phosphine sulfide (CzPhPS) have demonstrated a maximum external quantum efficiency (EQE) of 17.5%, a current efficiency of 36.7 cd A−1, and a power efficiency of 37.5 lm W−1, with a luminance of 17,223 cd m−2. nih.gov The excellent thermal stability of these materials, with decomposition temperatures often exceeding 350 °C, also contributes to the operational longevity of the OLEDs. nih.gov
Interactive Data Table: Performance of PhOLEDs with Phosphine Sulfide-Based Host Materials
The table below summarizes the performance metrics of blue phosphorescent OLEDs employing various host materials derived from phosphine sulfides.
| Host Material | Max. Luminance (cd m-2) | Current Efficiency (cd A-1) | Power Efficiency (lm W-1) | External Quantum Efficiency (EQE) (%) | Triplet Energy (ET) (eV) | Decomposition Temp. (Td) (°C) |
| CzPhPS | 17,223 | 36.7 | 37.5 | 17.5 | ~3.0 | >350 |
| DCzPhPS | Data not specified | Data not specified | Data not specified | Data not specified | ~3.0 | >350 |
| TCzPhPS | Data not specified | Data not specified | Data not specified | Data not specified | ~3.0 | >350 |
| DNCzPS | Data not specified | Data not specified | Data not specified | >20 | Data not specified | Data not specified |
Data based on findings from cited research. nih.gov "Data not specified" indicates that the specific value was not provided in the source material for that particular compound, though the source notes inferior performance for DCzPhPS and TCzPhPS compared to CzPhPS due to a charge transport imbalance. nih.gov
Reactivity Profiles and Reaction Pathways of Trimethylphosphine Sulfide
Organocatalytic and Stoichiometric Applications of Phosphine (B1218219) Sulfides
Role as a Lewis Base Catalyst in Organic Transformations
While trivalent phosphines are widely recognized as potent Lewis base catalysts, certain pentavalent phosphorus compounds, including phosphine sulfides, can also fulfill this role. rsc.orgchemrxiv.org Organosulfur compounds, in general, are known to be effective soft Lewis base catalysts for a variety of electrophilic reactions. acs.org
Commonly used soft Lewis basic sulfide (B99878) catalysts, such as triphenylphosphine (B44618) sulfide, have been identified as effective catalysts in different electrophilic reactions. acs.org The catalytic activity of phosphine sulfides stems from the Lewis basicity of the sulfur atom. In a proposed mechanism, the soft sulfur atom of the phosphine sulfide can interact with an electrophile, activating it towards subsequent reaction with a nucleophile. acs.org This interaction can weaken the bond between the electrophilic center and its leaving group, facilitating the transformation. acs.org
However, the efficacy of this catalysis can be limited. In some instances, the Lewis basicity of the phosphine sulfide may not be sufficient to effectively compete with other basic species in the reaction mixture, such as amide anions from common electrophilic reagents (e.g., N-halosuccinimide). acs.org Consequently, while the principle of phosphine sulfides acting as Lewis base catalysts is established, their application may be context-dependent, and they may be outperformed by stronger Lewis bases in certain transformations. acs.org
Participation in Specific Reductive or Oxidative Processes
The phosphorus atom in trimethylphosphine (B1194731) sulfide is in the +5 oxidation state, making the compound susceptible to reduction. Conversely, it can participate in reactions where it acts as a sulfur-transfer agent, a process in which it is formally reduced.
Reductive Processes
The most significant reductive pathway for trimethylphosphine sulfide is its conversion back to the parent trivalent trimethylphosphine. This reduction of the P(V)=S bond to a P(III) species is a key step in catalytic cycles where a phosphine is used to abstract sulfur from a substrate. nih.gov
Research has shown that phosphine sulfides can be effectively reduced to phosphines under free radical conditions using potent reducing agents like silyl (B83357) hydrides. nih.gov Specifically, the reduction of P(V)=S to P(III) species is understood to proceed via a radical mechanism, which contrasts with the polar pathways often observed in the reduction of P(V)=O bonds. nih.gov This process is integral to the development of catalytic desulfurization reactions where a phosphine can be regenerated and reused in subsequent cycles. nih.gov
| Reaction Type | Reagent | Product | Mechanism |
| Reduction of P=S | Silyl Hydride (e.g., TTMSS) | Trimethylphosphine | Radical nih.gov |
Oxidative Processes and Sulfur Transfer Reactions
While the formation of this compound from trimethylphosphine and elemental sulfur is an oxidation of the phosphine, the sulfide itself can act as an oxidant in the context of sulfur atom transfer. wikipedia.org In these reactions, the phosphine sulfide donates its sulfur atom to a substrate and is itself converted to trimethylphosphine oxide, a process involving the formal reduction of the phosphine sulfide.
A well-documented application for the analogous triphenylphosphine sulfide is the conversion of epoxides to their corresponding episulfides (thiiranes). wikipedia.org In this reaction, the phosphine sulfide transfers its sulfur atom to the epoxide, yielding the desired episulfide and triphenylphosphine oxide. wikipedia.org This reactivity highlights the utility of phosphine sulfides as reagents for the synthesis of sulfur-containing heterocycles. A similar reaction involves the formation of thioketenes from ketenes. wikipedia.org
| Substrate | Reagent | Product | Byproduct |
| Epoxide | This compound | Episulfide | Trimethylphosphine Oxide wikipedia.org |
| Ketene | This compound | Thioketene | Trimethylphosphine Oxide wikipedia.org |
Spectroscopic Characterization and Advanced Analytical Techniques for Trimethylphosphine Sulfide
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of trimethylphosphine (B1194731) sulfide (B99878). These methods allow for the identification of characteristic functional groups and the determination of molecular force fields.
Analysis of Characteristic P=S Vibrational Modes
The phosphorus-sulfur (P=S) double bond is a defining feature of trimethylphosphine sulfide, and its vibrational modes are of particular diagnostic importance. The stretching vibration of the P=S bond gives rise to a strong and characteristic absorption band in the infrared and Raman spectra.
Research has shown that the P=S stretching frequency in phosphine (B1218219) sulfides typically appears in the range of 500 to 800 cm⁻¹. For this compound, the P=S stretching vibration has been identified at approximately 558 cm⁻¹ in the Raman spectrum and 565 cm⁻¹ in the infrared spectrum. osti.gov These frequencies are consistent with values observed for other trialkylphosphine sulfides. unam.mx The slight difference between the Raman and IR frequencies can be attributed to the different selection rules governing the two spectroscopic techniques and the physical state of the sample during analysis.
In addition to the primary stretching mode, bending or deformation modes associated with the P=S group also occur, though they are typically weaker and appear at lower frequencies in the spectrum. The comprehensive vibrational analysis, including the various C-H, P-C, and CPC vibrational modes, provides a complete spectroscopic fingerprint of the molecule. osti.gov
| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) |
|---|---|---|
| P=S Stretch | ~558 | ~565 |
Elucidation of Molecular Force Fields
The data obtained from vibrational spectroscopy are crucial for the development of molecular force fields, which are mathematical models describing the potential energy of a molecule as a function of its atomic coordinates. nih.govuiuc.eduresearchgate.net These fields consist of force constants that quantify the stiffness of bonds and the resistance to bending of angles within the molecule.
By performing a normal coordinate analysis on the vibrational frequencies of this compound and its deuterated analogues, researchers can calculate the force constants for the various bonds and angles. osti.govacs.org The P=S stretching force constant is of particular interest as it provides a quantitative measure of the bond's strength. A higher force constant indicates a stronger, more rigid bond. These calculations are often supported and refined by quantum mechanical methods, which provide a theoretical framework for understanding the vibrational spectra. uiuc.eduacs.org The derived force field can then be used to accurately predict the vibrational spectra of related organophosphorus compounds and to model their dynamic behavior in molecular simulations. j-octa.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure of this compound in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, NMR provides detailed information about the chemical environment, connectivity, and bonding within the molecule.
¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the molecule's symmetry.
¹H NMR: The ¹H NMR spectrum exhibits a single signal for the nine equivalent protons of the three methyl groups. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus. The chemical shift (δ) is typically observed around 1.5 ppm. The key diagnostic feature is the two-bond coupling constant, ²JP-H, which is approximately 13 Hz. stackexchange.com This splitting pattern unequivocally confirms the attachment of the methyl groups to the phosphorus atom.
¹³C NMR: Similarly, the proton-decoupled ¹³C NMR spectrum shows a single resonance for the three equivalent methyl carbons. This signal is also split into a doublet due to direct one-bond coupling with the phosphorus-31 nucleus. The one-bond coupling constant, ¹JP-C, is significantly larger than the proton coupling, providing definitive evidence of the P-C bond.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
|---|---|---|---|
| ¹H | ~1.5 | ²J(P,H) ≈ 13 | Doublet |
| ¹³C | - | ¹J(P,C) | Doublet |
³¹P NMR Spectroscopy for Phosphorus Environment Elucidation
³¹P NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds, as the ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp signals and a wide chemical shift range. trilinkbiotech.com This technique provides direct insight into the electronic environment of the phosphorus atom.
For this compound, the ³¹P NMR spectrum displays a single resonance. The chemical shift is observed at approximately +59.1 ppm (relative to 85% H₃PO₄). youtube.com This downfield shift is characteristic of pentavalent phosphorus compounds, specifically phosphine sulfides. The precise chemical shift value is sensitive to the substituents on the phosphorus atom and the solvent used, making ³¹P NMR an excellent tool for identifying the compound and monitoring its reactions. trilinkbiotech.comyoutube.com
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ucl.ac.uk this compound, in its stable ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and does not produce an ESR spectrum.
However, ESR spectroscopy becomes a vital tool for studying radical species that can be generated from this compound, for instance, through irradiation. researchgate.net If this compound undergoes a reaction or decomposition that results in the formation of a phosphorus-centered radical, ESR can be used to detect and characterize this transient species. researchgate.nettue.nl The analysis of the resulting ESR spectrum, particularly the hyperfine coupling to the ³¹P nucleus, can provide detailed information about the structure and electron distribution of the radical intermediate. researchgate.nettue.nl
Characterization of Paramagnetic Species
The characterization of paramagnetic species involving this compound is an area that leverages specialized spectroscopic techniques, primarily Electron Paramagnetic Resonance (EPR). While specific, detailed EPR studies focused solely on paramagnetic species generated directly from this compound are not extensively documented in readily available literature, the principles of such characterization can be understood from studies on related systems.
This compound can act as a ligand, coordinating to paramagnetic metal centers. In such complexes, EPR spectroscopy serves as a powerful tool to probe the electronic structure of the metal ion and its immediate coordination environment. rsc.orgnih.gov The technique is sensitive only to species with unpaired electrons (S > 0), allowing it to selectively investigate the paramagnetic state of a system, such as a transition metal complex. nih.gov For instance, in chromium (I) complexes, which are paramagnetic, EPR has been used to identify intermediate species and determine their electronic structure. cardiff.ac.uk The g-values and line shapes obtained from an EPR spectrum act as a fingerprint for the paramagnetic species, providing insight into its geometry and the nature of the metal-ligand bonding. nih.gov
Analysis of Hyperfine Coupling Interactions
Hyperfine coupling is the interaction between the magnetic moment of an unpaired electron and the magnetic moments of nearby atomic nuclei. rwth-aachen.de Analysis of these interactions via EPR spectroscopy provides detailed information about the distribution of the unpaired electron's wavefunction (spin density) across a molecule. nih.gov For a paramagnetic species involving this compound, hyperfine coupling would primarily be observed with the phosphorus-31 (³¹P, I = ½, 100% natural abundance) and hydrogen-1 (¹H, I = ½) nuclei of the methyl groups.
The magnitude of the hyperfine coupling constant (HFCC) is a direct measure of the spin density at a given nucleus. nih.gov These interactions are crucial for mapping out electron delocalization and understanding bonding. The mechanisms of spin transmission can be complex, involving both through-bond spin polarization and through-space interactions. nih.govnih.gov While specific experimental hyperfine coupling constants for this compound radical species are not prominently reported, density functional theory (DFT) calculations have become a reliable method for predicting these parameters for various sulfur-containing and organic radicals. nih.govresearchgate.net Such calculations, when correlated with experimental data from analogous systems, help elucidate the relationship between a molecule's geometric structure (bond lengths and angles) and its electronic structure, which governs the hyperfine interactions. rwth-aachen.de
X-ray Crystallography for Solid-State Structural Determination
Determination of Bond Lengths, Angles, and Dihedral Angles
The precise molecular geometry of this compound in the gas phase has been determined by electron diffraction studies. acs.org This technique provides key data on the bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure. The data reveals a tetrahedral geometry around the central phosphorus atom.
Below are the key structural parameters for gaseous this compound.
| Parameter | Atom(s) | Value |
| Bond Length | P=S | 1.959 Å |
| P–C | 1.815 Å | |
| Bond Angle | ∠C–P–C | 105.5° |
| ∠S=P–C | 113.1° |
This table is populated with data derived from gas-phase electron diffraction studies. acs.org
Analysis of Crystal Packing and Intermolecular Interactions
While a detailed single-crystal X-ray diffraction study of this compound itself is not widely reported, its crystal packing and intermolecular interactions can be inferred from computational methods and analyses of closely related phosphine sulfides. scirp.orgnih.govresearchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various non-covalent interactions that govern how molecules arrange themselves in the solid state. biointerfaceresearch.comset-science.com
For analogous simple phosphine sulfides like dimethyl(phenyl)phosphine sulfide, Hirshfeld analysis reveals the dominant role of van der Waals forces in the crystal packing. researchgate.netscispace.com The analysis typically shows that the molecular surface is dominated by specific types of contacts:
H···H Contacts: These are generally the most abundant interactions, accounting for the largest portion of the Hirshfeld surface, often over 50%. scispace.com
S···H/H···S Contacts: These represent the close contacts between the sulfur atom of one molecule and the hydrogen atoms (from the methyl groups) of neighboring molecules. These are a form of weak hydrogen bonding and are significant in directing the crystal packing. nih.govscispace.com
Theoretical and Computational Chemistry Investigations of Trimethylphosphine Sulfide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of trimethylphosphine (B1194731) sulfide (B99878), such as its geometry, bond strengths, and electronic distribution. These calculations solve approximations of the Schrödinger equation to determine the molecule's behavior.
Density Functional Theory (DFT) has become a widely used method for studying tertiary phosphine (B1218219) chalcogenides, including trimethylphosphine sulfide, due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are employed to investigate structural, electronic, and reactivity features. nih.govmdpi.com In these studies, the molecular structure is optimized, and properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap are calculated to assess molecular stability and reactivity. nih.govnih.gov
DFT studies have been used to analyze the phosphorus-chalcogen bond in molecules like Me₃PE (where E = O, S, Se, Te). researchgate.net These investigations reveal that the bonding involves contributions from both σ-donation from the phosphine to the chalcogen and π-back-donation from the chalcogen to the phosphine. researchgate.net For this compound (Me₃PS), the P=S bond is weaker than the P=O bond in the corresponding oxide but is still significant. researchgate.net The nature of this bond has been described as having a π-bond order of approximately 0.7, indicating a degree of multiple bonding. researchgate.net
Computational studies using DFT, often combined with Natural Bond Orbital (NBO) analysis, provide detailed insights into the electronic effects within the molecule. mdpi.com For instance, in derivatives of this compound, DFT calculations at levels like B3LYP/6-311+G** have been used to determine conformational features and the influence of substituents on the electronic structure. nih.govmdpi.com These methods allow for the mapping of molecular electrostatic potential surfaces (MEP), which identify the regions of the molecule most susceptible to chemical reaction. nih.govnih.gov
| Compound (Me₃PE) | Calculated Bond Energy (kJ mol⁻¹) |
|---|---|
| Me₃PO | 544 |
| Me₃PS | Not explicitly stated in provided search results, but weaker than P=O |
| Me₃PSe | Not explicitly stated in provided search results |
| Me₃PTe | 184 |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a hierarchical route to studying molecular systems. lsu.edu The foundational ab initio method is the Hartree-Fock (HF) approach. wikipedia.org However, for a more accurate description of electron correlation—the interaction between electrons that is only treated in an average way in HF theory—more advanced post-Hartree-Fock methods are necessary. wikipedia.orgyoutube.com These include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgyoutube.com
For phosphorus-containing compounds, methods like Hartree-Fock and Møller-Plesset (MP2) have been applied to study their structures and energetics. acs.org Comparative studies on related reactions, such as the Wittig reaction, have utilized a range of methods including HF, MP2, and Quadratic Configuration Interaction (QCISD) with various basis sets (e.g., 6-31G, 6-31+G) to evaluate their performance. acs.orgnist.gov Such studies show that while HF geometries can be reasonable, electron correlation, as included in MP2 or B3LYP calculations, is crucial for obtaining accurate reaction barriers. acs.org These higher-level methods, though computationally more demanding, offer a more rigorous description of the electronic structure and are essential for benchmarking results from more cost-effective methods like DFT. wikipedia.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the complex pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a detailed picture of the reaction mechanism can be constructed.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods are used to locate these saddle points on the potential energy surface and analyze their geometry and vibrational frequencies to confirm their nature. lsu.edu
The reaction of elemental sulfur (S₈) with phosphines, including trimethylphosphine, to form phosphine sulfides has been investigated using DFT. researchgate.netchemrxiv.org These studies elucidate the reaction pathways by which the sulfur ring is opened and subsequently cleaved. The mechanism involves a nucleophilic attack of the phosphine on the S₈ ring. mdpi.com Theoretical calculations help to map the entire reaction pathway, identifying intermediates and transition states for each step of the polysulfide decomposition. researchgate.netchemrxiv.org The Foss-Bartlett hypothesis, a proposed nucleophilic decomposition pathway for polysulfides, has been computationally verified as a plausible mechanism for intermediates with good leaving groups. researchgate.netchemrxiv.org
For the reaction between trimethylphosphine and polysulfides, DFT calculations have provided quantitative data on the free energies of activation (ΔG‡) and reaction (ΔG). researchgate.net Studies show that the formation of this compound via nucleophilic attack on a sulfur atom is both kinetically and thermodynamically favored over other potential pathways. researchgate.net For instance, the activation free energy for the attack of PMe₃ on octasulfur (S₈) is lower than that for cyanide, another strong nucleophile, indicating that the reaction with the phosphine is kinetically preferred. researchgate.net Unimolecular decomposition pathways of polysulfide intermediates are often found to have the lowest activation barriers, suggesting these intermediates are short-lived in solution. chemrxiv.org
| Nucleophile | Activation Free Energy (kcal mol⁻¹) | Solvent Model |
|---|---|---|
| PMe₃ | 17.3 | Acetonitrile (SMD) |
| CN⁻ | 21.9 | Acetonitrile (SMD) |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations typically focus on static, isolated molecules (or include solvent effects implicitly), molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. shu.ac.ukmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes and bulk properties. mdpi.com
While specific MD simulation studies focusing solely on this compound are not prominent in the reviewed literature, the methodology has been applied to its precursor, liquid trimethylphosphine (TMP). nih.gov In that study, a force field was developed to reproduce experimental properties like liquid density. The simulations revealed details about the liquid structure, showing that while TMP behaves like a simple liquid based on center-of-mass distances, short-range orientational correlations exist due to dipole-dipole interactions. nih.gov The study also investigated dynamic properties such as diffusion and reorientation over a range of temperatures. nih.gov
Similar MD simulation approaches could be applied to this compound to explore its properties in the liquid or solid state. Such studies could provide insights into its phase behavior, diffusion in various media, and interactions with other molecules, which would be valuable for understanding its behavior in practical applications. The development of accurate force fields, parametrized from experimental data or high-level quantum chemical calculations, would be a critical first step for such investigations. rsc.org
Ligand Dynamics in Solution and Solid State Environments
While specific molecular dynamics (MD) studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the behavior of the closely related trimethylphosphine (PMe₃) in the liquid phase has been investigated computationally, offering a strong model for the types of dynamics Me₃PS would undergo.
Molecular dynamics simulations of liquid trimethylphosphine reveal that, based on center-of-mass distances, it behaves much like a simple liquid composed of nearly spherical particles. However, at short-range distances, the simulations show clear orientational correlation, which is attributed to dipole-dipole interactions between the molecules. nih.gov The study of its dynamic properties through time correlation functions indicates a temperature-dependent behavior. At higher temperatures, diffusion, molecular reorientation, and the relaxation of the liquid's structure occur on similar timescales. As the temperature is lowered below approximately 220 K, these dynamic properties begin to decouple. This is due to the "cage effect," where the movement of a single molecule is constrained by its immediate neighbors, becoming a more significant factor at lower temperatures. nih.gov
Such computational approaches, which include the development of a molecular force field based on quantum chemistry calculations, are crucial for understanding the structural and dynamical properties of molecules like this compound in condensed phases. nih.gov These methods allow for the analysis of both single-particle and collective dynamics, providing a detailed picture of molecular motion and intermolecular interactions in solution and, by extension, within solid-state lattices. nih.govnih.gov
Solvent Effects on this compound Reactivity
The reactivity of chemical species is often profoundly influenced by the solvent environment. Computational chemistry offers several models to simulate these effects, ranging from explicit models where individual solvent molecules are included, to implicit continuum models that represent the solvent as a medium with a defined dielectric constant.
In the context of reactions involving phosphine sulfides, quantum mechanical (QM) calculations combined with continuum solvent models are frequently used to predict reaction barriers and thermodynamics in solution. chemrxiv.org For example, the Solvation Model based on Density (SMD) is a popular continuum model that can be applied to calculate solvation free energies. chemrxiv.org Such calculations have been employed to understand the mechanisms of sulfur-transfer reactions that produce phosphine sulfides. These computational studies can elucidate complex reaction pathways, identify fleeting intermediates, and determine activation barriers for various steps, providing a level of detail often inaccessible through experimental means alone.
Another aspect of solvent effects is the use of a substance as a "reactive solvent," where the solvent itself participates directly in the reaction. For instance, reductions of various metal chlorides in pure trimethylphosphine as a reactive solvent have been shown to yield complex organometallic compounds where the ligand framework is derived from the solvent molecule itself. semanticscholar.org These studies underscore the critical role the solvent can play, not just as a medium, but as an active participant in chemical transformations.
Analysis of Bonding and Electronic Properties
Application of Hard and Soft Acids and Bases (HSAB) Principles
The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that helps in understanding and predicting the outcome of chemical reactions. researchgate.net It classifies chemical species as "hard," "soft," or "borderline." According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.
This compound is considered a soft Lewis base due to the large, polarizable sulfur atom acting as the donor site. This property is exploited in a modified Gutmann-Beckett method to assess the Lewis acidity and the hard/soft character of various compounds. researchgate.net In this experimental and computational approach, a Lewis acid is probed with two different bases: a hard base, typically triethylphosphine (B1216732) oxide (Et₃PO) with its hard oxygen donor, and a soft base, this compound (Me₃PS). researchgate.net By comparing the interaction of the Lewis acid with both the hard and soft probes, often through ³¹P NMR spectroscopy complemented by computational assessments, its preference for hard or soft binding sites can be determined. This provides a practical application of the HSAB principle to characterize the electronic properties of Lewis acidic centers. researchgate.net
| Probe Molecule | Donor Atom | HSAB Classification | Role in Modified Gutmann-Beckett Method |
|---|---|---|---|
| Triethylphosphine oxide (Et₃PO) | Oxygen | Hard Base | Establishes interaction with a hard Lewis acid. |
| This compound (Me₃PS) | Sulfur | Soft Base | Establishes interaction with a soft Lewis acid. |
Charge Transfer and Orbital Interaction Analysis
Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to provide a quantitative description of bonding, charge distribution, and orbital interactions. acs.orgnih.gov
The QTAIM method, which analyzes the topology of the total electron density, has been applied to describe the bonding in this compound. acs.org This analysis supports a model where the P–S bond is a single, highly polarized σ bond. The strength of this bond is dependent on the electrostatic interactions between the phosphorus and sulfur atoms. Despite phosphorus and arsenic having nearly identical electronegativities, computational studies show a greater charge separation in the P–S bond of this compound compared to the As–S bond in its arsenic analogue, trimethylarsine (B50810) sulfide. acs.org This suggests that factors beyond simple electronegativity, such as the quality of orbital overlap, contribute significantly to the nature of the bond. acs.org
| Computational Method | Finding | Details | Reference |
|---|---|---|---|
| Atoms in Molecules (AIM) | Bond Type | The P–S bond is described as a single, highly polarized σ bond. | acs.org |
| Atoms in Molecules (AIM) | Charge Separation | Greater charge separation is observed in the P–S bond compared to the As–S bond in the arsenic analogue. | acs.org |
| Natural Bond Orbital (NBO) | π-Bond Composition | The π-bond arises from p-orbital overlap, with significant polarization (over 70%) of the electron density towards the sulfur atom. | nih.gov |
| Natural Bond Orbital (NBO) | Bond Order | Mayer bond indices for a related P=S system indicate a bond order of approximately 1.81, confirming significant double bond character. | nih.gov |
Applications in Catalysis and Materials Science
Homogeneous Catalysis Utilizing Trimethylphosphine (B1194731) Sulfide (B99878) Ligands
While phosphines (PR₃) are ubiquitous ligands in homogeneous catalysis, their corresponding phosphine (B1218219) sulfides (R₃P=S), such as trimethylphosphine sulfide, are less commonly employed directly as ligands due to the sulfur atom rendering the phosphorus lone pair unavailable for direct coordination to a metal center. libretexts.org However, they play a role in the broader context of catalyst design and synthesis.
Design and Synthesis of Catalyst Precursors
The design of effective homogeneous catalysts is centered on tuning the electronic and steric properties of the ligands bound to a metal center, which in turn influences the catalyst's activity and selectivity. rsc.org Phosphine ligands are highly valued for their remarkable tunability. libretexts.org The synthesis of phosphine-containing catalyst precursors typically involves the reaction of a metal precursor with a stoichiometric amount of the desired phosphine ligand. nih.gov
Alternatively, phosphine sulfides can coordinate to metal centers through the sulfur atom, although this is less common for catalytic applications compared to P-coordination. The synthesis of such catalyst precursors would involve reacting a metal salt with the phosphine sulfide, leading to an S-bound complex. The design of such precursors must consider the relative lability of the M-S bond and the potential for the phosphine sulfide to act as a hemilabile ligand, where the sulfur can reversibly bind and unbind to the metal center during a catalytic reaction. mdpi.com Catalyst precursors are often complex molecules that can be expensive and require multi-step syntheses. arkat-usa.org
Mechanistic Aspects of Catalytic Cycles
Homogeneous catalytic cycles, such as those for cross-coupling reactions, typically involve a sequence of elementary steps including oxidative addition, transmetalation, and reductive elimination. The phosphine ligands coordinated to the metal center play a crucial role in modulating the rates and efficiencies of these steps. rsc.org The electronic properties of the ligand influence the electron density at the metal, affecting its reactivity, while the steric bulk of the ligand can control substrate access and the stability of intermediates. libretexts.org
If this compound were to act as a ligand, its role in the catalytic cycle would differ significantly from that of trimethylphosphine. Coordination via the sulfur atom would result in a different steric and electronic environment at the metal center. The M-S bond is generally weaker than an M-P bond, which could lead to facile ligand dissociation—a key step in creating a vacant coordination site for substrate binding. However, the electronic influence on the metal center would be transmitted through the sulfur atom, which is less direct and electronically different from the direct donation of a phosphorus lone pair.
Advanced Material Design and Fabrication
The unique electronic properties of the phosphine sulfide group have been exploited in the design of advanced materials for optoelectronic applications.
Role in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices
In the field of Organic Light-Emitting Diodes (OLEDs), particularly for high-energy blue emission, the design of host materials is critical. nih.gov These materials must possess a high triplet energy (ET) to prevent the quenching of excitons from the phosphorescent emitter. nih.gov Phosphine sulfide derivatives have emerged as promising components in the design of bipolar host materials for blue phosphorescent OLEDs (PhOLEDs). nih.gov
The triphenylphosphine (B44618) sulfide group, for example, is utilized as an electron-withdrawing unit in molecules that also contain electron-donating units, such as carbazole (B46965). nih.gov This molecular design creates a bipolar charge carrier transporting ability. nih.gov Density-functional theory (DFT) calculations have shown that in such molecules, the highest occupied molecular orbital (HOMO) is primarily located on the electron-donating carbazole units, while the lowest unoccupied molecular orbital (LUMO) is predominantly on the electron-accepting triphenylphosphine sulfide group. nih.gov This spatial separation of HOMO and LUMO is characteristic of bipolar materials, which are advantageous for achieving balanced charge injection and transport within the emissive layer of an OLED, leading to improved device efficiency. nih.gov
Researchers have synthesized a series of phosphine sulfide-based bipolar host materials. These compounds exhibit excellent thermal stability, with decomposition temperatures exceeding 350 °C, and high triplet energy levels estimated to be around 3.0 eV, making them suitable hosts for blue emitters. nih.gov An OLED fabricated using one such host, CzPhPS, achieved a maximum external quantum efficiency (EQE) of 17.5%, demonstrating the potential of the phosphine sulfide moiety in high-performance optoelectronic devices. nih.gov
| Host Material | Max. Luminance (cd m⁻²) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | Max. EQE (%) |
|---|---|---|---|---|
| CzPhPS | 17,223 | 36.7 | 37.5 | 17.5 |
| DCzPhPS | - | - | - | - |
| TCzPhPS | - | - | - | - |
Data for DCzPhPS and TCzPhPS were noted as inferior to CzPhPS but specific values were not provided in the source.
Integration into Semiconductor Technologies
The integration of this compound into semiconductor fabrication processes is not a widely documented application. Semiconductor manufacturing relies on a range of high-purity chemical precursors for processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films, and for ion implantation to introduce dopants. abachy.commaterion.com
Common phosphorus-containing precursors in the semiconductor industry include phosphine (PH₃) gas, which is used for doping silicon to create n-type semiconductors. nih.gov For deposition processes, silicon precursors like silane (B1218182) (SiH₄) and various metalorganic compounds are used. abachy.comsk-materials.com Sulfur-containing compounds such as hydrogen sulfide (H₂S) may be used in the synthesis of metal sulfide thin films. researchgate.net
While organophosphorus compounds are critical in materials science, the specific use of this compound as a precursor for depositing thin films or as a doping agent in mainstream semiconductor technology is not established. Research into novel precursors for semiconductor materials is ongoing, and one study has explored the use of dithioimidodiphosphinate metal complexes as single-source precursors for metal sulfide semiconductor nanoparticles, indicating a potential role for more complex organophosphorus-sulfur compounds in specialized semiconductor applications. manchester.ac.uk However, the direct application of the simple compound this compound in this area remains largely unexplored in the available literature.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of trimethylphosphine (B1194731) sulfide (B99878) involves the direct reaction of trimethylphosphine with a sulfur source. While effective, emerging research trends are focused on aligning this process with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of benign reagents.
Future developments are expected to concentrate on methods analogous to the highly efficient synthesis of other phosphine (B1218219) sulfides, such as triphenylphosphine (B44618) sulfide. mdpi.comresearchgate.net Key areas of research include:
Use of Elemental Sulfur: The direct use of elemental sulfur (S₈) is a primary goal for sustainable synthesis. mdpi.com Elemental sulfur is an abundant, inexpensive, and low-toxicity byproduct of the petrochemical industry. mdpi.com Developing solvent-free or minimal-solvent reaction conditions at ambient temperatures would represent a significant step forward in creating a truly green synthesis for trimethylphosphine sulfide.
Mechanochemical Methods: Techniques such as ball milling, which have been applied to the synthesis of related phosphine sulfides, offer a pathway to solvent-free reactions, reducing waste and simplifying product isolation. researchgate.net
Catalytic Sulfur Transfer: Exploration of catalytic methods for sulfur transfer to trimethylphosphine could reduce the energy input and improve the selectivity of the reaction, avoiding the formation of byproducts.
These approaches aim to create synthetic routes that are not only efficient and high-yielding but also environmentally responsible, a critical trend in modern chemical manufacturing.
Exploration of New Catalytic and Organocatalytic Applications
While this compound is not typically a direct catalyst, its role in catalytic systems is an area of growing interest. Future research is focused on its application as a ligand in transition metal catalysis and its involvement in organocatalytic cycles.
Ancillary Ligand in Homogeneous Catalysis: Phosphine ligands are fundamental to homogeneous catalysis, modulating the steric and electronic properties of metal centers. rsc.orgresearchgate.netgessnergroup.com this compound, acting as a ligand, can coordinate to a metal, influencing its reactivity and selectivity. Research is anticipated to explore the synthesis of well-defined metal complexes featuring the (CH₃)₃PS ligand and to test their efficacy in catalytic reactions such as cross-coupling, hydrogenation, and hydroformylation. researchgate.netgessnergroup.com The sulfur atom adds a unique "soft" donor site compared to phosphine oxides, which could offer different catalytic activities.
Role in Catalytic Cycles: In some organocatalytic processes, phosphines are used in catalytic amounts and are oxidized during the reaction. For instance, in metal-free reductive desulfurization reactions, a phosphite (B83602) catalyst is oxidized to its corresponding sulfide in the catalytic cycle. rsc.org Understanding the regeneration of the active phosphine from the phosphine sulfide is crucial for catalyst turnover and efficiency. Future work will likely focus on developing efficient in-situ reduction methods to recycle the this compound back to trimethylphosphine, enabling truly catalytic cycles.
The exploration of this compound in these roles could lead to the development of novel catalytic systems with unique reactivity and selectivity profiles.
Advanced Spectroscopic and Computational Methodologies
A deep understanding of the structure and bonding of this compound is essential for its application. Advanced analytical techniques and computational modeling are providing unprecedented insight into its properties, both as an isolated molecule and within more complex systems.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy have been instrumental in characterizing the P=S bond. The frequency of the P=S stretching vibration is sensitive to the molecule's environment and coordination state. mdpi.com Studies have shown that this frequency shifts to a lower wavenumber when this compound acts as a ligand, with the magnitude of the shift indicating whether it is a terminal or bridging ligand. mdpi.com Future work will likely involve using these techniques to study the molecule's interaction with surfaces and within material matrices.
Advanced Nuclear Magnetic Resonance (NMR): While solution-state ³¹P NMR is routine, solid-state cross-polarization magic-angle spinning (CP-MAS) ³¹P NMR is an emerging tool for studying this compound and its complexes in the solid phase. This technique provides crucial information about the local chemical environment of the phosphorus atom in crystalline or amorphous materials, which is vital for understanding functional materials.
Computational Chemistry: Density Functional Theory (DFT) has become a powerful predictive tool in chemistry. For phosphine sulfides, DFT calculations are used to determine ground-state geometries, predict vibrational frequencies, and map electron density distributions. mdpi.com These calculations provide insight into the molecule's reactivity, frontier molecular orbitals (HOMO-LUMO), and the nature of the P=S bond. Future computational studies will likely focus on modeling reaction mechanisms, predicting the properties of novel materials incorporating the (CH₃)₃PS moiety, and simulating its interactions with metal catalysts.
| Methodology | Information Obtained | Key Research Finding/Trend |
|---|---|---|
| Vibrational Spectroscopy (IR/Raman) | P=S bond strength and coordination mode | The v(P=S) band shifts to lower frequency upon coordination to a metal center, distinguishing between terminal and bridging modes. mdpi.com |
| Solid-State ³¹P NMR | Local chemical environment in solids | Characterization of crystalline structures and ligand coordination in solid-state materials and catalysts. |
| Density Functional Theory (DFT) | Structure, electronics, and reactivity | Predicts molecular geometry, vibrational spectra, and frontier orbital energies to guide synthetic and materials design efforts. mdpi.com |
Design of Next-Generation Functional Materials
The incorporation of the phosphine sulfide group into advanced materials is a significant emerging trend. The unique properties of the P=S bond—its polarity, polarizability, and ability to act as a metal ion receptor—make it a valuable functional group for materials science.
Fluorescent Sensors: A promising application is in the development of sensors for environmental monitoring. Research has demonstrated that polymers functionalized with alkyl-phosphine sulfide groups can act as fluorescent sensors for the detection of heavy metal ions such as Pb(II) and Cu(II). The interaction between the sulfur atom and the metal ion alters the fluorescence properties of the material, allowing for sensitive and selective detection.
Optoelectronic Materials: The phosphine sulfide moiety is being explored for use in organic light-emitting diodes (OLEDs). In this context, molecules containing a phosphine sulfide group can act as bipolar host materials, which are crucial for achieving efficient and stable blue phosphorescent OLEDs. The strong electron-withdrawing nature of the phosphine sulfide group helps to create materials with high triplet energies and balanced charge transport properties. While initial studies have focused on aryl phosphine sulfides, the principles are directly applicable to the design of new materials based on this compound.
High Refractive Index Polymers: Polymers containing heavy atoms like sulfur and phosphorus are known to exhibit high refractive indices. researchgate.net The systematic incorporation of the this compound unit into polymer backbones or as a pendant group is a potential route to novel, transparent polymers with high refractive indices for applications in optical lenses, coatings, and advanced optical devices. researchgate.netnih.gov
| Material Type | Function of (CH₃)₃PS | Potential Application |
|---|---|---|
| Fluorescent Polymers | Metal ion binding site (receptor) | Environmental sensing of heavy metals. |
| Bipolar Host Materials | Electron-withdrawing unit | High-efficiency blue OLEDs. |
| Functional Polymers | High molar refraction group | High refractive index optical materials. researchgate.net |
Q & A
Q. What are the standard synthesis methods for Trimethylphosphine sulfide, and how are intermediates characterized?
this compound is synthesized via reaction of tetramethyldiphosphine disulfide with methyl iodide or by reacting trimethylphosphine with elemental sulfur . Key intermediates (e.g., tetramethyldiphosphine disulfide) require characterization using H and C NMR to confirm structural integrity. Elemental analysis is critical to verify purity (>99%) before proceeding to radical anion studies .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR identify alkyl group environments and confirm sulfur coordination.
- ESR Spectroscopy : Detects radical anions (e.g., after X-irradiation) with hyperfine coupling tensors (e.g., P doublet splitting at 0.4–0.5 mT) .
- Elemental Analysis : Validates stoichiometry (C:H:P:S ratios) to rule byproduct contamination .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use fume hoods for synthesis to avoid inhalation of volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Post-handling, wash hands thoroughly and avoid skin contact due to potential sulfur-related irritants .
Advanced Research Questions
Q. How can single-crystal ESR studies resolve the electronic structure of this compound radical anions?
Single-crystal ESR at cryogenic temperatures (e.g., 105 K) allows precise measurement of P and H hyperfine couplings. For example, orientation-dependent spectra in the ab, ac, and bc planes reveal principal axes alignment with crystallographic directions (Table I). This confirms three-electron bond configurations in radical anions .
Table 1: Hyperfine Coupling Tensors for this compound Radical Anions
| Tensor Axis | g-Factor | P Coupling (MHz) |
|---|---|---|
| a | 2.0023 | 120 |
| b | 2.0031 | 115 |
| c | 2.0018 | 118 |
Q. What computational approaches validate the adsorption behavior of this compound on metal surfaces?
Spin-polarized dispersion-corrected density functional theory (DFT) models predict adsorption energies and magnetization effects on Ni nanoparticles. For example, surface-sensitive calculations show stronger binding on Ni(111) vs. Ni(100) due to topological differences in electron density . Methodological steps include:
Q. How can crystallographic data contradictions be addressed in structural studies of phosphine sulfides?
Discrepancies in unit cell parameters or disorder models require:
- Reciprocal Space Analysis : Check for twinning or diffuse scattering in diffraction patterns.
- Real-Space Validation : Use Hirshfeld surface analysis to identify non-covalent interactions.
- Supplementary Tools : Software like PLATON or OLEX2 to detect overfitting (e.g., unreasonable thermal displacement parameters) .
Q. What strategies reconcile conflicting data on phosphine sulfide stability under varying pH or temperature?
- pH-Dependent Studies : Monitor sulfide speciation via UV-Vis (e.g., HS/HS distribution at pH 2–12) .
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., mass loss at >150°C).
- Comparative Class Studies : Extrapolate from organophosphate stability data when direct literature is scarce .
Methodological Considerations
Q. How should researchers design experiments to study electron-transfer mechanisms involving this compound?
- Electrochemical Setup : Use cyclic voltammetry in anhydrous solvents (e.g., THF) to avoid proton interference.
- Radical Trapping : Add spin traps like DMPO to isolate transient species for ESR .
- Cross-Validation : Compare with triethylphosphine sulfide to assess steric/electronic effects on redox potentials .
Q. What advanced mass spectrometry techniques elucidate fragmentation pathways of this compound ions?
- Collision-Induced Dissociation (CID) : Identify dominant fragments (e.g., [M–CH]).
- Isotope Labeling : Use S to trace sulfur migration during fragmentation.
- Ab Initio Calculations : Map potential energy surfaces to rationalize observed cleavage patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
